

Crystal structure and molecular geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo- <i>n</i> -propylbenzenesulfonamide
Cat. No.:	B160842

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the three-dimensional structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a sulfonylurea compound of interest in medicinal and materials chemistry. Sulfonylureas are a well-established class of drugs, primarily used as anti-diabetic agents, but also showing potential as herbicides and diuretic agents.^{[1][2][3]} The introduction of a bromine atom onto the phenyl ring significantly influences the molecule's electronic properties and, consequently, its crystal packing and intermolecular interactions. Through a detailed examination of single-crystal X-ray diffraction data, this guide elucidates the precise molecular geometry, conformational state, and the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. Key findings indicate that the crystal packing is dominated by a robust network of N—H···O and C—H···O hydrogen bonds, which organize the molecules into infinite one-dimensional chains.^{[1][2][3]} This structural information is critical for understanding its physicochemical properties and provides a foundational basis for the rational design of new therapeutic agents and crystalline materials.

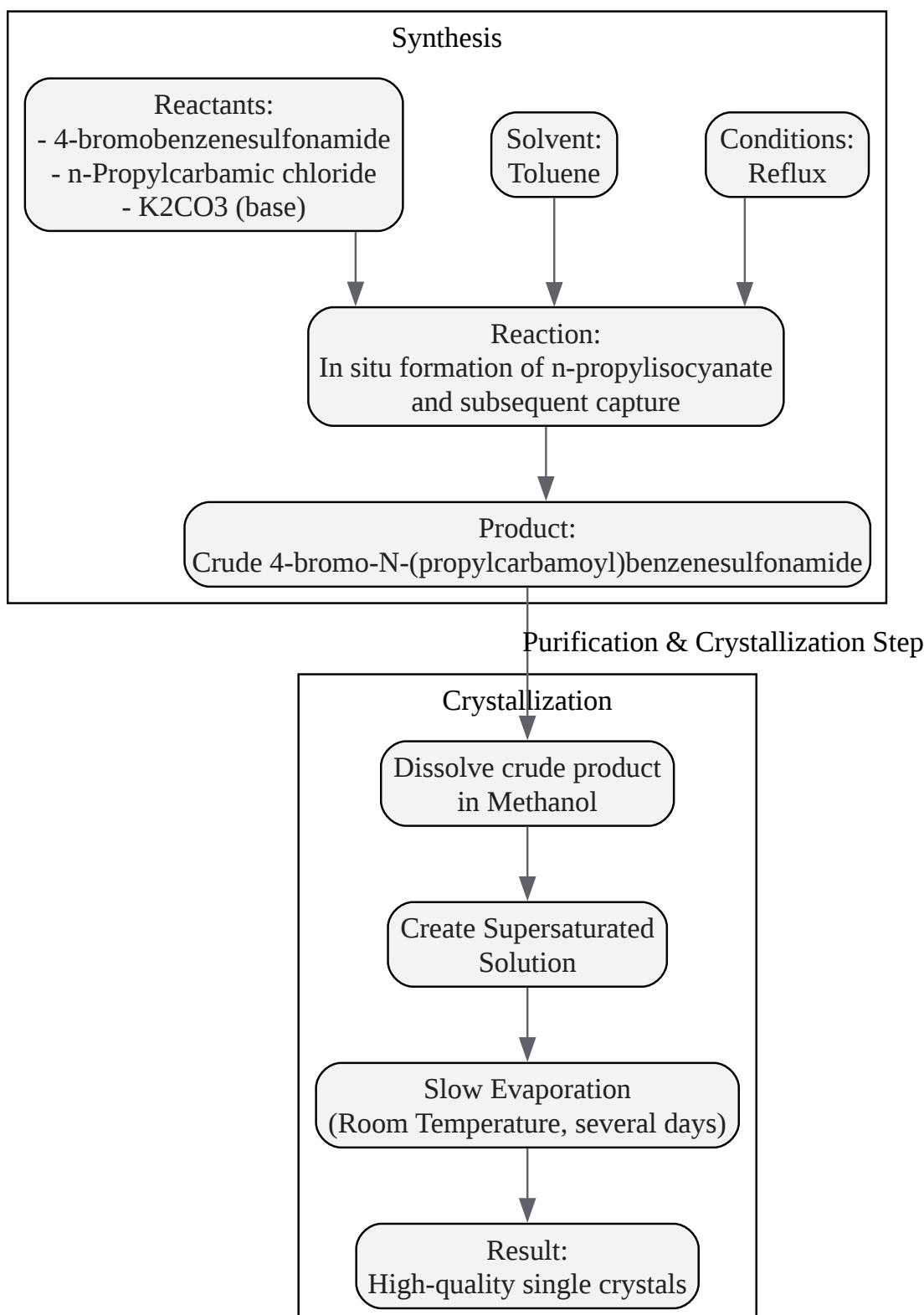
Introduction: The Significance of Sulfonylurea Structures

The sulfonylurea moiety ($R-SO_2NHCONH-R'$) is a cornerstone pharmacophore in medicinal chemistry. Compounds bearing this functional group have been extensively developed for the treatment of Type II diabetes by stimulating insulin secretion from pancreatic β -cells.^[1] The biological activity of these compounds is intimately linked to their three-dimensional shape and their ability to form specific hydrogen bonds with protein targets.

The crystal structure of a molecule provides the most definitive depiction of its conformation and the non-covalent interactions it preferentially forms. In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (also known as bromopropamide), understanding its solid-state structure is paramount.^[1] Halogenation, specifically bromination, is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. Therefore, a detailed structural analysis offers insights into:

- Molecular Conformation: The preferred spatial arrangement of the flexible propyl and carbamoyl groups relative to the rigid bromophenyl ring.
- Intermolecular Interactions: The specific hydrogen bonds and other weak interactions that dictate how the molecules pack together.
- Structure-Property Relationships: How the substitution of a bromine atom, compared to chlorine (as in chloropropamide) or a methyl group (as in tolbutamide), affects the overall crystal architecture.^{[1][2]}

This guide synthesizes the experimental data to present a holistic view of the compound's structural chemistry, providing a valuable resource for researchers in crystallography, medicinal chemistry, and pharmaceutical sciences.


Synthesis and Crystallization

The synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was achieved through a novel and atom-efficient methodology.^[2] This approach involves the *in situ* generation of n-

propylisocyanate from n-propylcarbamic chloride, which is then directly captured by 4-bromobenzenesulfonamide. The use of potassium carbonate as a base and refluxing toluene as the solvent facilitates this reaction.^[2] This method is advantageous over traditional routes that proceed via carbamate or carbonate intermediates, offering a more streamlined process.^[2]

High-quality single crystals, suitable for X-ray diffraction, were obtained by slow evaporation. The synthesized powder was dissolved in methanol to create a supersaturated solution, which was then allowed to evaporate slowly at room temperature over several days, yielding large, well-defined single crystals.^[2]

Experimental Workflow: Synthesis and Crystallization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and single-crystal growth.

Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis reveals that 4-bromo-N-(propylcarbamoyl)benzenesulfonamide crystallizes in the centrosymmetric monoclinic space group C2/c.[1][2][3] The asymmetric unit contains a single molecule. The overall molecular structure adopts a distinct "L-shaped" conformation, which is a characteristic feature of related sulfonylureas like chlorpropamide.[1][2]

The brominated phenyl ring is nearly perpendicular to the sulfonyl urea n-propyl group, with the C4—S1—N1 angle being 105.65 (11)°.[1][2] The propyl chain itself adopts a stable, fully extended trans conformation.[2]

Key bond lengths and angles are within the expected ranges for similar structures.[2] Notably, the Br1—C1 bond length is 1.887 (2) Å, consistent with other bromophenyl-containing compounds.[1][2] The C1—C2 bond length of 1.363 (4) Å is the shortest within the phenyl ring, an effect attributed to the electron-withdrawing inductive effect of the bromine atom.[1][2]

Caption: Schematic of the molecular structure of the title compound.

Supramolecular Assembly and Crystal Packing

The crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is primarily governed by a network of hydrogen bonds, resulting in a highly ordered and stable crystalline lattice.[1]

Hydrogen Bonding Interactions

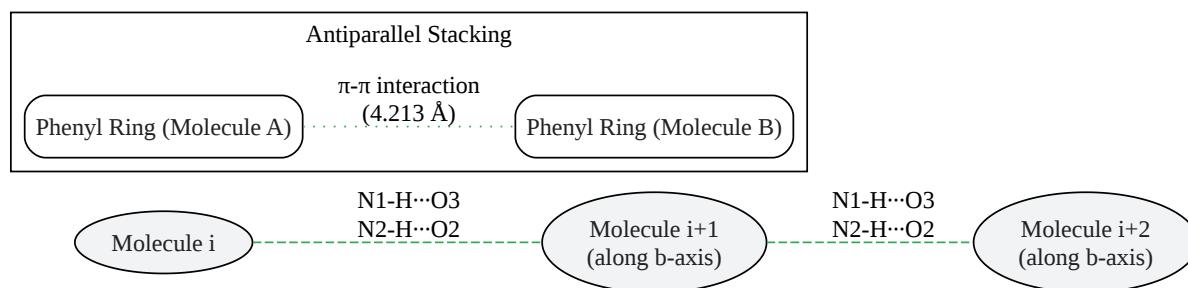
The dominant intermolecular force is the classical hydrogen bond involving the sulfonylurea moiety. Specifically, intermolecular N—H···O hydrogen bonds link adjacent molecules into infinite chains that propagate along the b-axis direction of the unit cell.[1][2]

The key interactions are:

- N1—H1···O3: A strong hydrogen bond where the sulfonamide proton (H1) interacts with the carbonyl oxygen (O3) of a neighboring molecule. The H1···O3 distance is 1.94 Å.[1][2]
- N2—H2···O2: A weaker interaction where the urea proton (H2) interacts with a sulfonyl oxygen (O2) of another molecule, with an H2···O2 distance of 2.24 Å.[1]

Additionally, weaker C—H···O interactions contribute to the overall packing stability.^[1] These intricate hydrogen-bonding patterns are confirmed by Hirshfeld surface analysis, which shows these interactions as prominent features on the molecular surface.^{[1][2]}

Table 1: Hydrogen Bond Geometry


D—H···A	D-H (Å)	H···A (Å)	D···A (Å)	D-H···A (°)
N1—H1···O3	0.86	1.94	2.791 (3)	172
N2—H2···O2	0.86	2.24	2.998 (3)	147
N2—H2···O3	0.86	2.64	3.351 (3)	141

Data sourced
from Bookwala et
al. (2022).^[1]

Phenyl Ring Stacking

Beyond hydrogen bonding, the crystal structure exhibits stacking of the bromophenyl rings. The molecules are arranged such that the phenyl rings of adjacent molecules are stacked in an anti-parallel fashion. The centroid-to-centroid distance between these stacked rings is 4.213 Å, indicating the presence of π - π interactions that further stabilize the crystal lattice.^{[1][2][4]}

Crystal Packing Diagram Logic

[Click to download full resolution via product page](#)

Caption: Logical representation of key intermolecular interactions.

Crystallographic Data

The structure was determined using single-crystal X-ray diffraction at a temperature of 296 K.

Table 2: Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₁₀ H ₁₃ BrN ₂ O ₃ S
Formula Weight	321.19
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	22.181 (3)
b (Å)	5.2536 (7)
c (Å)	22.844 (3)
β (°)	100.254 (4)
Volume (Å ³)	2619.3 (6)
Z (molecules/unit cell)	8
Density (calculated, g/cm ³)	1.626

Data sourced from Bookwala et al. (2022).[\[1\]](#)[\[2\]](#)

Conclusion

The solid-state structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a characteristic L-shaped conformation, similar to its structural analogues chlorpropamide and tolbutamide. The crystal packing is dominated by a robust and directional network of intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. These chains are further stabilized by weaker C—H⋯O and anti-parallel π-π stacking interactions between the bromophenyl rings. The detailed structural insights

presented in this guide are fundamental to understanding the physicochemical properties of this compound and provide a critical framework for the future design of sulfonylurea derivatives with tailored solid-state properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure of 4-bromo- N-(propyl-carbamoyl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal structure and molecular geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160842#crystal-structure-and-molecular-geometry-of-4-bromo-n-propylcarbamoyl-benzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com